N-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often require the use of potassium hydride to initiate imine–imine rearrangement, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring yields furanones, while reduction of the triazole ring produces dihydrotriazoles. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. This can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The furan and triazole rings play a crucial role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(FURAN-2-YL)METHYL]-1-(4-HYDROXYPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- N-[(FURAN-2-YL)METHYL]-1-(4-CHLOROPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- N-[(FURAN-2-YL)METHYL]-1-(4-FLUOROPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
N-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12(2)17-16(18(23)19-11-15-5-4-10-25-15)20-21-22(17)13-6-8-14(24-3)9-7-13/h4-10,12H,11H2,1-3H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIARYAIUDOHCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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